

# Application Notes and Protocols for Labeling Antibodies with DiSulfo-ICG Maleimide

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## Compound of Interest

Compound Name: *DiSulfo-ICG maleimide*

Cat. No.: *B12388925*

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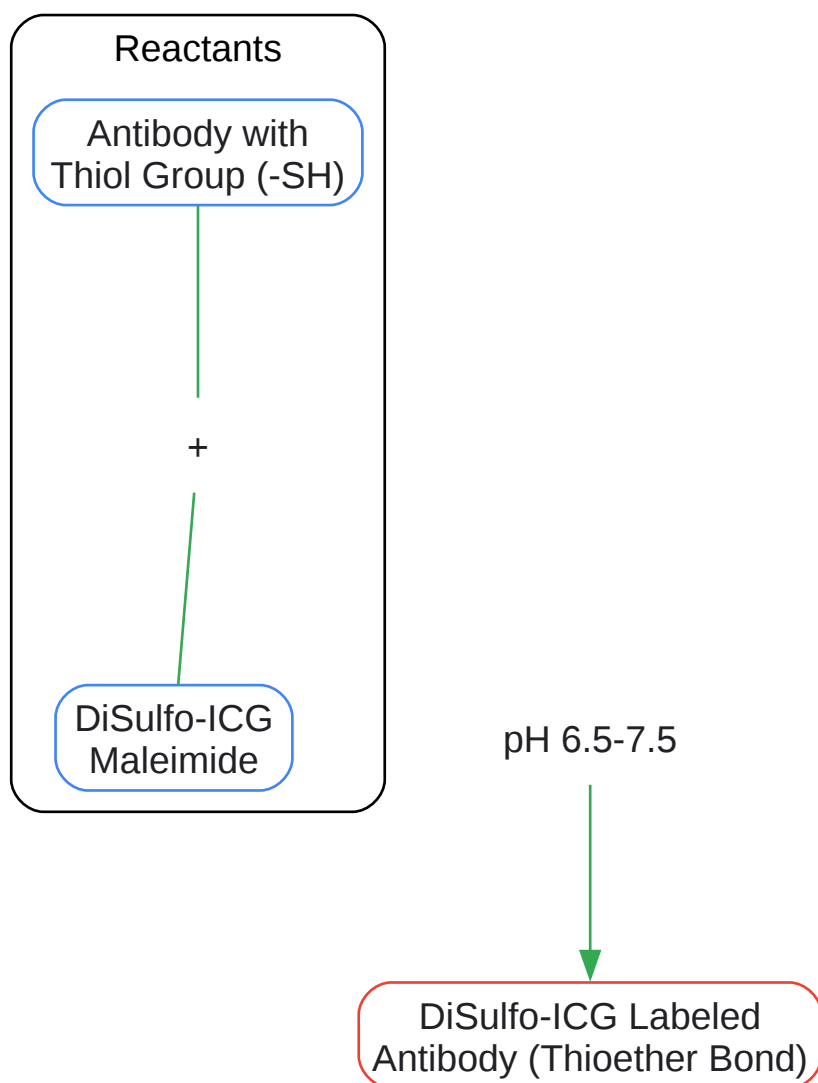
## Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical diagnostics.[1] Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration and minimal autofluorescence from biological samples, making it an ideal candidate for in vivo imaging applications.[2][3] DiSulfo-ICG is a water-soluble derivative of ICG, and when functionalized with a maleimide group, it can be covalently conjugated to thiol (-SH) groups on proteins, such as antibodies.[3] This process, known as bioconjugation, yields highly specific probes for targeted imaging and therapeutic applications.[4]

This document provides detailed protocols for the labeling of antibodies with **DiSulfo-ICG maleimide**, including antibody preparation, conjugation, purification of the conjugate, and characterization of the final product.

## Chemical Reaction of DiSulfo-ICG Maleimide with a Thiol Group on an Antibody

The conjugation of **DiSulfo-ICG maleimide** to an antibody is a specific and efficient process. The maleimide group reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on the antibody, to form a stable thioether bond.[5] This reaction is most efficient at a pH range of 6.5-7.5.[6]



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Figure 1. Thiol-Maleimide Conjugation Reaction

## Quantitative Data Summary

The following tables summarize key quantitative data for the successful labeling of antibodies with **DiSulfo-ICG maleimide**.

Parameter	Recommended Value	Reference
DiSulfo-ICG Maleimide Properties		
Excitation Maximum ( $\lambda_{ex}$ )	~789 nm	[7]
Emission Maximum ( $\lambda_{em}$ )	~813 nm	[7]
Molar Extinction Coefficient ( $\epsilon$ ) at ~787 nm	232,000 M <sup>-1</sup> cm <sup>-1</sup>	[2]
Reaction Conditions		
Antibody Concentration	2-10 mg/mL	[8][9]
Reaction Buffer pH	6.5 - 7.5	[5][9]
Molar Ratio of Dye to Antibody	10:1 to 20:1	[10]
Reaction Time	2 hours at room temperature or overnight at 4°C	
Characterization		
Optimal Degree of Labeling (DOL)	2 - 10	[8]

Table 1: Key parameters for **DiSulfo-ICG maleimide** antibody conjugation.

Reagent	Purpose	Recommended Concentration/Amount
Antibody Preparation		
Antibody	Target molecule for labeling	2-10 mg/mL in reaction buffer
Reaction Buffer (e.g., PBS, HEPES, Tris)	Maintain optimal pH for conjugation	10-100 mM, pH 7.0-7.5
TCEP (Tris(2-carboxyethyl)phosphine)	(Optional) Reduce disulfide bonds to generate free thiols	10-fold molar excess over antibody
Conjugation		
DiSulfo-ICG Maleimide	Thiol-reactive fluorescent dye	10-20 molar excess over antibody
Anhydrous DMSO	Solvent for DiSulfo-ICG maleimide stock solution	To prepare a 10 mM stock solution
Purification		
Sephadex G-25 or equivalent size-exclusion resin	Remove unconjugated dye	Per manufacturer's instructions
Elution Buffer (e.g., PBS)	Elute the antibody-dye conjugate	pH 7.2-7.4
Storage		
BSA (Bovine Serum Albumin)	Stabilizer for long-term storage	5-10 mg/mL
Sodium Azide	Antimicrobial agent for long-term storage	0.01-0.03%

Table 2: Reagents and their recommended concentrations for antibody labeling.

## Experimental Protocols

### Antibody Preparation (Optional: Reduction of Disulfide Bonds)

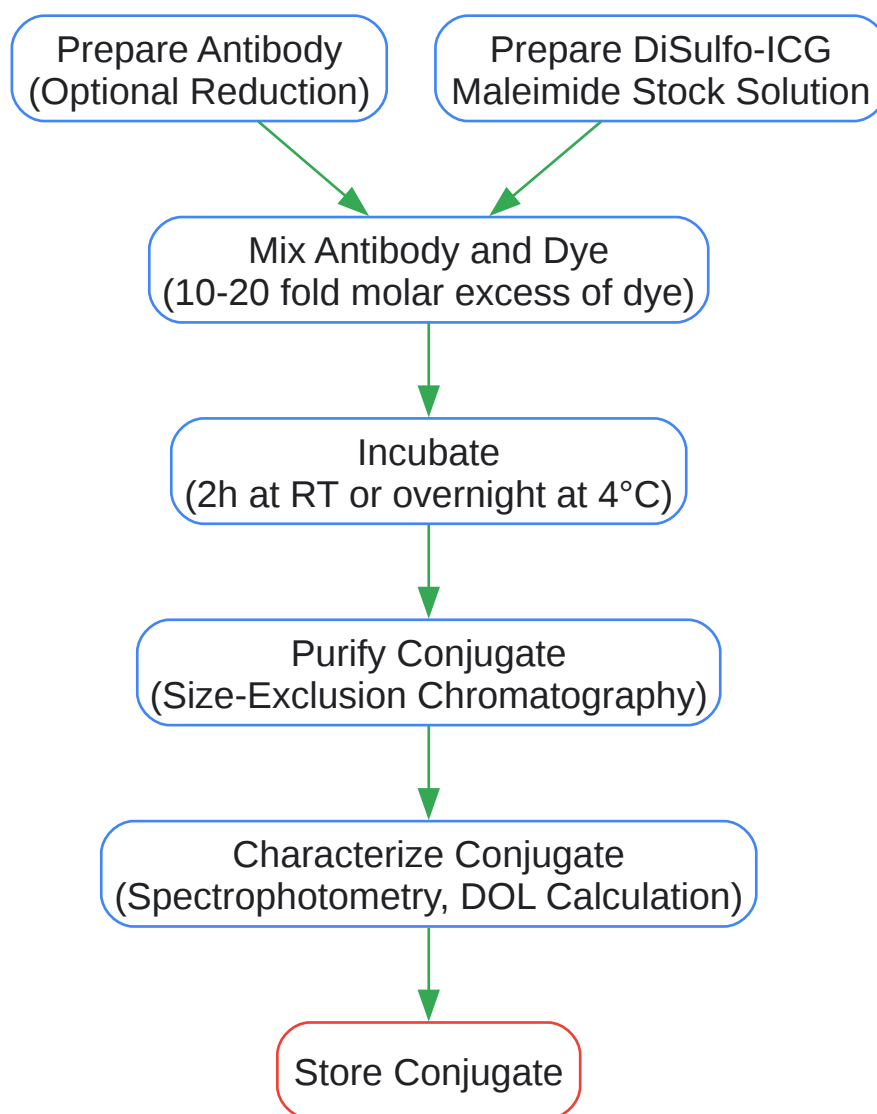
For antibodies that do not have readily available free thiol groups, reduction of disulfide bonds is necessary to generate reactive sites for maleimide conjugation.

- **Prepare the Antibody Solution:** Dissolve the antibody in a degassed reaction buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a final concentration of 2-10 mg/mL.<sup>[9][10]</sup>
- **Add Reducing Agent:** Add a 10-fold molar excess of TCEP to the antibody solution.<sup>[9]</sup> TCEP is recommended as it does not contain thiols and does not need to be removed before the conjugation step.<sup>[6]</sup>
- **Incubate:** Incubate the mixture for 30-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.<sup>[9]</sup>

## DiSulfo-ICG Maleimide Stock Solution Preparation

- **Equilibrate:** Allow the vial of **DiSulfo-ICG maleimide** to warm to room temperature before opening.
- **Dissolve:** Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.<sup>[8]</sup>
- **Mix:** Vortex briefly to ensure the dye is fully dissolved.
- **Storage:** Use the stock solution promptly. Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month.

## Antibody Conjugation



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Figure 2. Experimental Workflow for Antibody Labeling

- Combine Reactants: While gently vortexing, add the **DiSulfo-ICG maleimide** stock solution to the prepared antibody solution to achieve a 10 to 20-fold molar excess of the dye.<sup>[10]</sup>
- Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

## Purification of the Antibody-Dye Conjugate

Unconjugated **DiSulfo-ICG maleimide** must be removed from the reaction mixture to ensure accurate characterization and to prevent non-specific binding in downstream applications. Size-

exclusion chromatography is a common and effective method for this purification.[\[11\]](#)

- **Prepare the Column:** Prepare a Sephadex G-25 (or equivalent) size-exclusion chromatography column according to the manufacturer's instructions.[\[8\]](#)
- **Load the Sample:** Apply the reaction mixture to the top of the column.
- **Elute:** Elute the column with an appropriate buffer, such as PBS at pH 7.2-7.4.[\[8\]](#) The first colored fraction to elute will be the antibody-dye conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.
- **Collect Fractions:** Collect the fractions containing the purified antibody-dye conjugate.

## Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[\[12\]](#)

- **Measure Absorbance:** Dilute a small amount of the purified conjugate in PBS and measure the absorbance at 280 nm ( $A_{280}$ ) and at the absorbance maximum of DiSulfo-ICG (~789 nm,  $A_{\text{dye}}$ ).
- **Calculate the Degree of Labeling (DOL) using the following formulas:**
  - **Corrected  $A_{280}$ :**  $A_{\text{corrected}} = A_{280} - (A_{\text{dye}} \times \text{CF})$ 
    - Where CF is the correction factor for the dye's absorbance at 280 nm. For ICG, this is typically around 0.05.
  - **Molar Concentration of Antibody:**  $[\text{Antibody}] = A_{\text{corrected}} / \epsilon_{\text{antibody}}$ 
    - Where  $\epsilon_{\text{antibody}}$  is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ ).
  - **Molar Concentration of Dye:**  $[\text{Dye}] = A_{\text{dye}} / \epsilon_{\text{dye}}$

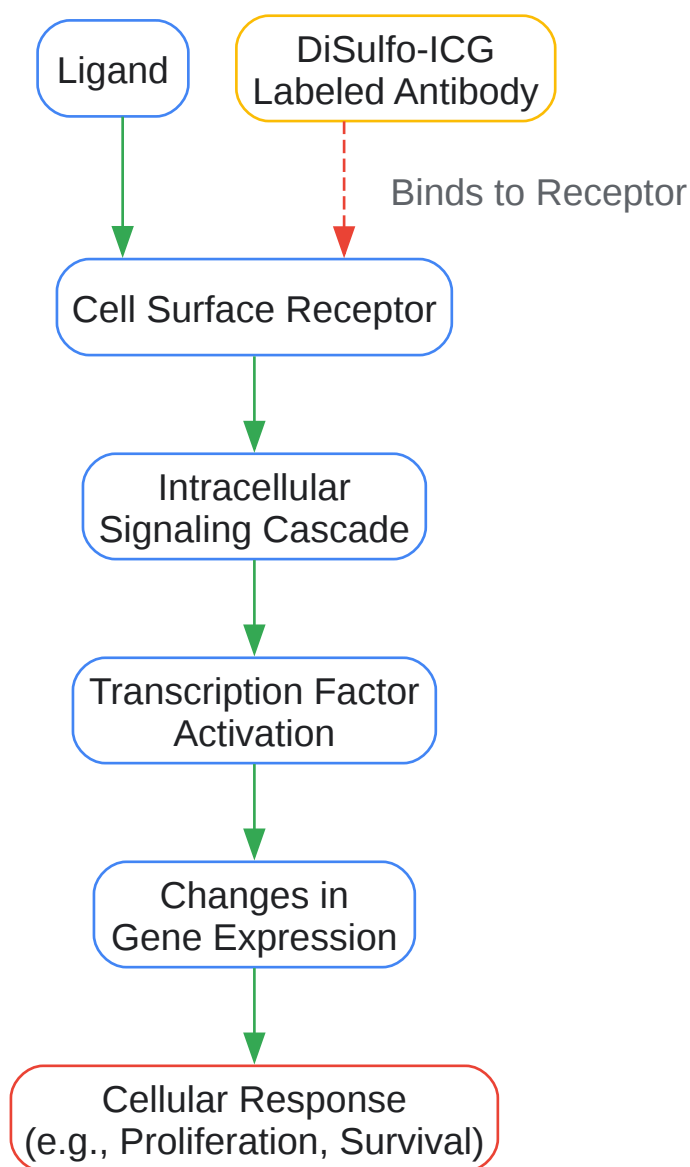
- Where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of DiSulfo-ICG at its absorbance maximum ( $\sim 232,000 \text{ M}^{-1}\text{cm}^{-1}$ ).[\[2\]](#)
- Degree of Labeling (DOL):  $\text{DOL} = [\text{Dye}] / [\text{Antibody}]$

An optimal DOL is typically between 2 and 10.[\[8\]](#)

## Application: Investigating Cell Signaling Pathways

Antibodies labeled with DiSulfo-ICG are powerful tools for studying cell signaling pathways through in vivo imaging and flow cytometry. For example, an antibody targeting a specific cell surface receptor involved in a cancer signaling pathway can be labeled with DiSulfo-ICG to visualize tumor localization and monitor the receptor's expression levels.





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Figure 3. Example of a Cell Signaling Pathway

## Storage and Stability

For short-term storage (up to one week), the purified antibody-dye conjugate should be stored at 2-8°C, protected from light.<sup>[10]</sup> For long-term storage (up to a year), it is recommended to add a stabilizer such as BSA (5-10 mg/mL) and an antimicrobial agent like sodium azide (0.01-0.03%).<sup>[10][13]</sup> The conjugate can also be stored in 50% glycerol at -20°C.<sup>[10]</sup> Unused **DiSulfo-ICG maleimide** should be stored at -20°C, desiccated, and protected from light.<sup>[2]</sup>

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